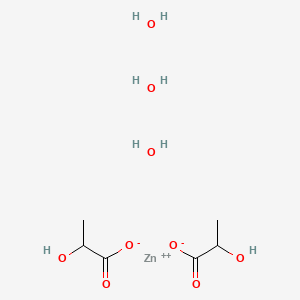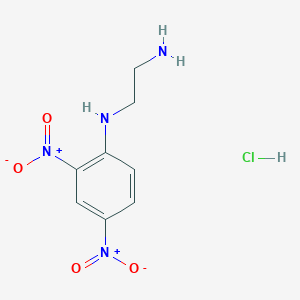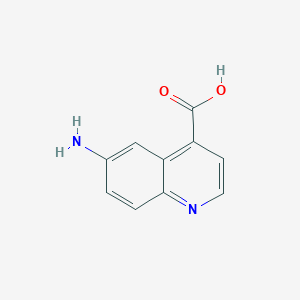
zinc;2-hydroxypropanoate;trihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc lactate trihydrate is a chemical compound that consists of zinc, lactic acid, and water molecules. It is a salt formed by the reaction of zinc oxide with lactic acid, resulting in the chemical formula Zn(C₃H₅O₃)₂·3H₂O. This compound appears as white crystals and is highly soluble in water . Zinc lactate trihydrate is commonly used in various applications, including dental care products, dietary supplements, and as a nutrient in food products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Zinc lactate trihydrate can be synthesized through the reaction of lactic acid with zinc oxide. The reaction is as follows: [ 2CH₃CH(OH)COOH + ZnO \rightarrow Zn(C₃H₅O₃)₂ + H₂O ] This reaction involves heating and stirring the mixture of lactic acid and zinc oxide, followed by cooling, crystallization, and filtration to obtain the final product .
Industrial Production Methods
Industrial production of zinc lactate trihydrate typically involves the same reaction between lactic acid and zinc oxide. The process includes heating the reactants, followed by cooling and crystallization. The crystallized product is then filtered, washed, and dried to obtain pure zinc lactate trihydrate .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc lactate trihydrate undergoes various chemical reactions, including:
Oxidation: Zinc lactate can participate in oxidation reactions, where it may act as a reducing agent.
Reduction: It can also undergo reduction reactions, where it acts as an oxidizing agent.
Substitution: Zinc lactate can participate in substitution reactions, where one or more of its components are replaced by other atoms or molecules.
Common Reagents and Conditions
Common reagents used in reactions with zinc lactate trihydrate include acids, bases, and other metal salts. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving zinc lactate trihydrate depend on the specific reaction conditions and reagents used. For example, reacting zinc lactate with sulfuric acid can produce zinc sulfate and lactic acid .
Applications De Recherche Scientifique
Zinc lactate trihydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a source of zinc in synthesis processes.
Medicine: It is used in dietary supplements to address zinc deficiency and improve immune function.
Industry: Zinc lactate is used in dental care products, such as toothpaste and mouthwash, for its anti-malodor properties.
Mécanisme D'action
The mechanism of action of zinc lactate trihydrate involves its role as a source of zinc ions, which are essential for various biological processes. Zinc ions play a crucial role in enzyme function, gene expression, and cellular signaling. In particular, zinc lactate has been shown to regulate redox balance and mitochondrial function in intestinal cells . It promotes cell proliferation, inhibits apoptosis, and enhances antioxidant enzyme activity .
Comparaison Avec Des Composés Similaires
Zinc lactate trihydrate can be compared with other zinc compounds, such as:
Zinc sulfate: Commonly used in dietary supplements and industrial applications.
Zinc acetate: Used in lozenges and supplements.
Zinc gluconate: Often used in supplements for its better absorption.
Zinc lactate trihydrate stands out due to its high solubility, neutral taste, and antioxidant properties, making it a preferred choice in various applications .
Propriétés
Numéro CAS |
51120-75-3 |
|---|---|
Formule moléculaire |
C6H16O9Zn |
Poids moléculaire |
297.6 g/mol |
Nom IUPAC |
zinc;2-hydroxypropanoate;trihydrate |
InChI |
InChI=1S/2C3H6O3.3H2O.Zn/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);3*1H2;/q;;;;;+2/p-2 |
Clé InChI |
KWYJWINJFMIDIE-UHFFFAOYSA-L |
SMILES |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Zn+2] |
SMILES canonique |
CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B1499092.png)


![6-Methyl-3-(2-methylpropyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1499101.png)



![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole-3-(14)C acetate](/img/structure/B1499111.png)


